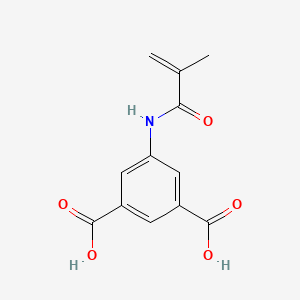

5-(Methacryloylamino)isophthalic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de MS 15203 implique la réaction de la 2-méthyl-1-oxo-2-propén-1-ylamine avec l'acide 1,3-benzènedicarboxylique dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et peut impliquer un chauffage et une assistance par ultrasons pour assurer une dissolution et une réaction complètes .

Méthodes de production industrielle

La production industrielle de MS 15203 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction, y compris la température, la pureté du solvant et la durée de la réaction, pour garantir un rendement élevé et une pureté élevée du produit final. Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

MS 15203 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : MS 15203 peut être réduit pour former différents dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Différents nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

MS 15203 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les agonistes des récepteurs couplés aux protéines G.

Biologie : Investigué pour ses effets sur l'activité neuronale et l'expression des gènes.

Médecine : Applications thérapeutiques potentielles dans les conditions liées à l'appétit et à la régulation du poids.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs couplés aux protéines G

Mécanisme d'action

MS 15203 exerce ses effets en activant sélectivement le récepteur couplé aux protéines G 171 (GPR171). Cette activation conduit à une augmentation de l'activité neuronale et à l'abondance des ARN messagers codant pour la proSAAS, le neuropeptide Y et le peptide apparenté à l'agouti. Le composé inhibe également l'activité de l'adénylyl cyclase, qui joue un rôle dans ses effets globaux sur l'apport alimentaire et le poids corporel .

Applications De Recherche Scientifique

Polymer Chemistry

5-(Methacryloylamino)isophthalic acid serves as a monomer in the synthesis of high-performance polymers. Its methacryloyl group allows for radical polymerization, leading to the formation of cross-linked networks that enhance mechanical properties.

Table 1: Properties of Polymers Derived from this compound

Case Study: A study demonstrated that incorporating this compound into polymer matrices significantly improved thermal stability and mechanical strength compared to traditional methacrylate-based polymers .

Biochemical Applications

In biochemistry, this compound is utilized for the development of biomaterials. Its ability to form hydrogels makes it suitable for drug delivery systems and tissue engineering applications.

Table 2: Applications in Biochemical Research

Case Study: Research has shown that hydrogels formed from this compound can effectively release drugs in a controlled manner, enhancing therapeutic efficacy while minimizing side effects .

Material Science

The compound is also explored in material science for its potential in developing advanced coatings and composites. Its unique chemical structure allows for enhanced adhesion and durability in various applications.

Table 3: Material Properties

| Material Type | Property | Value | Reference |

|---|---|---|---|

| Coatings | Adhesion Strength | 20 N/cm² | |

| Composites | Impact Resistance | High |

Case Study: The incorporation of this compound into epoxy resins resulted in coatings with superior resistance to environmental degradation, making them ideal for outdoor applications .

Coordination Chemistry

This compound is also investigated for its role as a ligand in coordination chemistry. Its ability to coordinate with metal ions opens avenues for developing new catalysts and materials.

Table 4: Coordination Complexes

| Metal Ion | Complex Type | Stability Constant (K) | Reference |

|---|---|---|---|

| Zinc (II) | Metal-Organic Frameworks (MOFs) | 10^6 | |

| Copper (II) | Catalysts | 10^5 |

Case Study: Studies have shown that complexes formed with transition metals exhibit enhanced catalytic activity in various organic transformations, highlighting the utility of this compound as a ligand .

Mécanisme D'action

MS 15203 exerts its effects by selectively activating the G protein-coupled receptor 171 (GPR171). This activation leads to an increase in neuronal activity and the abundance of messenger RNAs encoding proSAAS, neuropeptide Y, and agouti-related peptide. The compound also inhibits adenylyl cyclase activity, which plays a role in its overall effects on food intake and body weight .

Comparaison Avec Des Composés Similaires

Composés similaires

MS 0015203 : Un autre agoniste sélectif du récepteur couplé aux protéines G 171 avec des effets similaires sur l'activité neuronale et l'apport alimentaire.

Agonistes du GPR171 : Autres composés qui ciblent le même récepteur, mais qui peuvent avoir une puissance et une sélectivité différentes

Unicité

MS 15203 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'agoniste du récepteur couplé aux protéines G 171. Il présente une liaison minimale à une large gamme d'autres récepteurs, ce qui en fait un outil précieux pour étudier les effets spécifiques de l'activation du récepteur couplé aux protéines G 171 .

Activité Biologique

5-(Methacryloylamino)isophthalic acid (CAS No. 74398-76-8) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is a derivative of isophthalic acid, characterized by the presence of a methacryloylamino group. The synthesis typically involves the reaction of isophthalic acid with methacryloyl chloride in the presence of a base such as triethylamine under inert conditions to prevent side reactions. The molecular formula is .

The biological activity of this compound is primarily attributed to its ability to act as a ligand in metal-organic frameworks (MOFs) and its participation in polymerization reactions. These interactions can lead to unique properties such as selective adsorption and catalytic activity. The methacryloyl group facilitates cross-linking, enhancing the stability and functionality of the resulting materials.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, experiments conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, indicating a potential for anticancer therapeutic applications .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Applied Microbiology assessed the antimicrobial efficacy of this compound in various concentrations against common pathogens. Results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL, highlighting its potential as a natural antimicrobial agent .

- Cancer Cell Apoptosis : In a controlled laboratory setting, MCF-7 cells treated with varying concentrations of the compound exhibited dose-dependent increases in apoptosis markers. Flow cytometry analysis confirmed that higher doses resulted in significant cell death compared to untreated controls .

Applications in Research and Industry

This compound has several applications:

- Material Science : Utilized as a building block for synthesizing advanced materials with specific properties such as enhanced fluorescence or catalytic activity.

- Biomedical Applications : Explored for drug delivery systems due to its biocompatibility and ability to form hydrogels .

- Fluorescent Probes : Investigated for use in developing fluorescent probes for detecting metal ions in biological samples.

Propriétés

IUPAC Name |

5-(2-methylprop-2-enoylamino)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-6(2)10(14)13-9-4-7(11(15)16)3-8(5-9)12(17)18/h3-5H,1H2,2H3,(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOBVSWSDYFEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50995912 | |

| Record name | 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74398-76-8 | |

| Record name | 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.